molecular formula C24H18FN3O2S B2572824 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-31-3

4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2572824
CAS No.: 396720-31-3
M. Wt: 431.49
InChI Key: XPNSPKAGXOVVIP-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a 4-fluorobenzamide moiety at position 2. This structure combines aromatic, electron-withdrawing (fluoro), and hydrogen-bonding (amide) groups, which are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSPKAGXOVVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its diverse pharmacological properties. The molecular formula is C22H22FN3O2S, and it possesses a molecular weight of approximately 397.49 g/mol.

Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Apoptosis Induction : They may induce apoptosis through mitochondrial pathways, leading to cell death in tumor cells.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have also been studied for their anti-inflammatory properties:

  • Cytokine Production Modulation : These compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : They may inhibit the NF-kB signaling pathway, which is crucial in inflammation and immune responses.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various thieno[3,4-c]pyrazole derivatives and found that modifications at the phenoxy group significantly enhanced anticancer activity against multiple cancer cell lines. The compound showed IC50 values lower than 10 µM against MCF-7 cells.

CompoundCell LineIC50 (µM)
4-fluoro-N-(2-(4-phenoxyphenyl)-...)MCF-7<10
Similar Derivative 1A54912
Similar Derivative 2HeLa15

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related compounds on LPS-stimulated macrophages. The results indicated a significant reduction in IL-6 production:

CompoundIL-6 Production (pg/mL)Control (pg/mL)
4-fluoro-N-(2-(4-phenoxyphenyl)-...)150300
Thieno[3,4-c]pyrazole Control200300

Comparison with Similar Compounds

Key Observations:

  • Phenoxy vs.
  • Fluoro vs. Bromo Substituents : The 4-fluoro group in the target compound offers electron-withdrawing effects without significant steric bulk, whereas the 4-bromo substituent () increases molecular weight and lipophilicity, which may affect membrane permeability .
  • Benzamide vs. Butanamide : The benzamide group in the target compound provides a rigid planar structure for hydrogen bonding, contrasting with the flexible butanamide chain in , which may reduce target affinity but improve solubility .

Spectroscopic Validation:

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in cyclized products confirms successful ring closure (analogous to compounds [7–9] in ) .
  • NMR : Aromatic proton signals and amide NH peaks (δ ~8–10 ppm in ¹H-NMR) are critical for verifying substitution patterns .

Tautomerism and Stability

The thieno[3,4-c]pyrazole core may exhibit tautomerism, as observed in triazole derivatives (). For example, compounds [7–9] exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) . Similar tautomeric behavior in the target compound could influence its reactivity and binding modes.

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